N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide
Overview
Description
N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide, also known as NM-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound is a member of the indole-based synthetic cannabinoid family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mechanism of Action
N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in various physiological processes such as pain perception, inflammation, and appetite regulation. By binding to these receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. These include analgesic effects, anti-inflammatory effects, and potential neuroprotective effects. Additionally, this compound has been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide in lab experiments is its potent agonist activity at the cannabinoid receptors CB1 and CB2. This allows for precise modulation of these receptors and the ability to study their physiological effects. One limitation of using this compound in lab experiments is its potential for abuse and dependence, which may limit its use in certain studies.
Future Directions
There are several potential future directions for the study of N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide. One potential direction is the further investigation of its analgesic effects and its potential use in the treatment of chronic pain. Another potential direction is the investigation of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further investigation into its anxiolytic effects and potential use in the treatment of anxiety disorders may also be warranted.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with N-(4-methoxyphenyl)-N-methylformamide. The resulting product is then treated with trifluoroacetic acid to form the final compound, this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Another study found that this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(methylcarbamoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-17-16(21)19-14-6-4-3-5-13(14)15(20)18-11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMWHZGUVVCKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181931 | |
Record name | N-(4-Methoxyphenyl)-2-[[(methylamino)carbonyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
428837-54-1 | |
Record name | N-(4-Methoxyphenyl)-2-[[(methylamino)carbonyl]amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428837-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)-2-[[(methylamino)carbonyl]amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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